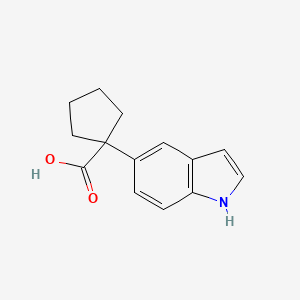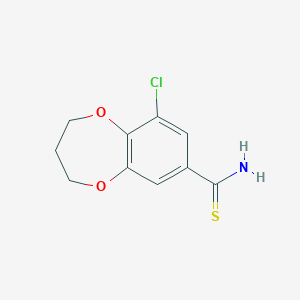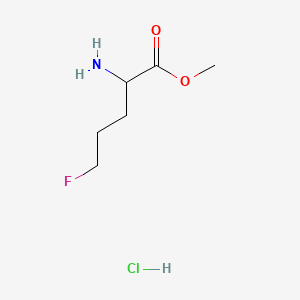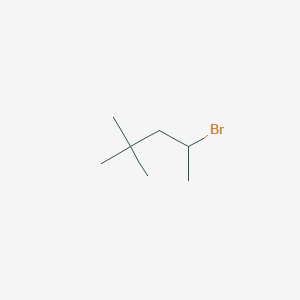
4-Bromo-2,2-dimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,2-dimethylpentane is an organic compound belonging to the class of bromoalkanes. It is characterized by a bromine atom attached to the fourth carbon of a pentane chain, with two methyl groups attached to the second carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method involves the free radical halogenation of pentane. In this process, pentane is reacted with bromine (Br2) in the presence of ultraviolet light or heat, leading to the substitution of a hydrogen atom with a bromine atom.
Alkylation of Bromides: Another method is the alkylation of bromides, where a suitable alkylating agent is reacted with a bromide compound under controlled conditions to form this compound.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through controlled free radical halogenation processes, ensuring high purity and yield. Advanced techniques such as continuous flow reactors and optimized reaction conditions are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the bromoalkane to the corresponding alkane or alkene.
Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Products include 4-bromo-2,2-dimethylpentan-1-ol, 4-bromo-2,2-dimethylpentanone, and 4-bromo-2,2-dimethylpentanoic acid.
Reduction: Products include this compound and 4-bromo-2,2-dimethyl-1-pentene.
Substitution: Products include 4-bromo-2,2-dimethylpentan-1-ol and 4-bromo-2,2-dimethylpentan-1-amine.
Applications De Recherche Scientifique
4-Bromo-2,2-dimethylpentane is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Bromo-2,2-dimethylpentane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism, depending on the reaction conditions.
Molecular Targets and Pathways:
SN2 Mechanism: The nucleophile attacks the carbon atom bearing the bromine atom from the opposite side, leading to the inversion of configuration.
SN1 Mechanism: The bromine atom leaves, forming a carbocation intermediate, which is then attacked by the nucleophile.
Comparaison Avec Des Composés Similaires
1-Bromopentane
2-Bromopentane
3-Bromopentane
1-Bromo-2-methylbutane
2-Bromo-2-methylbutane
Propriétés
Formule moléculaire |
C7H15Br |
|---|---|
Poids moléculaire |
179.10 g/mol |
Nom IUPAC |
4-bromo-2,2-dimethylpentane |
InChI |
InChI=1S/C7H15Br/c1-6(8)5-7(2,3)4/h6H,5H2,1-4H3 |
Clé InChI |
RYSCEXDEPPEABD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


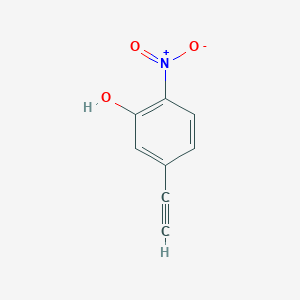

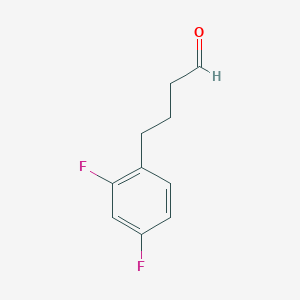

![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)
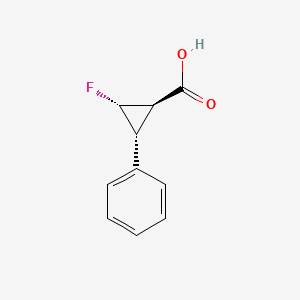
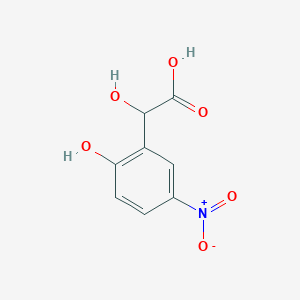
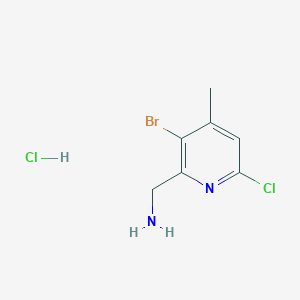
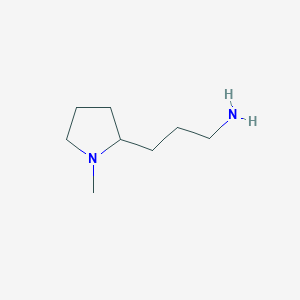
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)

